molecular formula C8H12Br2 B13566873 4,4-Bis(bromomethyl)cyclohex-1-ene

4,4-Bis(bromomethyl)cyclohex-1-ene

Cat. No.: B13566873
M. Wt: 267.99 g/mol
InChI Key: KFHUTCOEZABMQQ-UHFFFAOYSA-N
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Description

4,4-Bis(bromomethyl)cyclohex-1-ene is an organic compound with the molecular formula C8H12Br2 It is a derivative of cyclohexene, where two bromomethyl groups are attached to the fourth carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Bis(bromomethyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclohexene derivatives. For instance, the reaction of cyclohex-3-enylmethanol with triphenylphosphine and N-bromosuccinimide in dichloromethane at room temperature yields this compound .

Industrial Production Methods: Industrial production methods typically involve the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(bromomethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of cyclohexene derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces corresponding ketones.

Scientific Research Applications

4,4-Bis(bromomethyl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Bis(bromomethyl)cyclohex-1-ene involves its reactivity with various nucleophiles and electrophiles. The bromomethyl groups act as leaving groups, facilitating substitution and elimination reactions. The compound can also participate in radical reactions, where the bromine atoms are involved in the formation of reactive intermediates.

Comparison with Similar Compounds

    4-(Bromomethyl)cyclohex-1-ene: This compound has a single bromomethyl group and exhibits similar reactivity but with different steric and electronic properties.

    1-Bromo-4-methylcyclohexene: This compound has a bromine atom and a methyl group on the cyclohexene ring, showing different reactivity patterns.

Uniqueness: 4,4-Bis(bromomethyl)cyclohex-1-ene is unique due to the presence of two bromomethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C8H12Br2

Molecular Weight

267.99 g/mol

IUPAC Name

4,4-bis(bromomethyl)cyclohexene

InChI

InChI=1S/C8H12Br2/c9-6-8(7-10)4-2-1-3-5-8/h1-2H,3-7H2

InChI Key

KFHUTCOEZABMQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(CBr)CBr

Origin of Product

United States

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